molecular formula C10H4Cl2O3 B1297858 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde CAS No. 64481-10-3

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B1297858
CAS No.: 64481-10-3
M. Wt: 243.04 g/mol
InChI Key: IHCCHRKNCOFDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H4Cl2O3. It is a derivative of chromone, characterized by the presence of two chlorine atoms at the 6 and 8 positions, an oxo group at the 4 position, and a formyl group at the 3 position.

Scientific Research Applications

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.

    Material Science: It serves as a precursor for the synthesis of advanced materials with specific optical and electronic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is employed in the development of dyes, pigments, and other specialty chemicals

Safety and Hazards

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is classified as a combustible solid .

Biochemical Analysis

Biochemical Properties

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through covalent bonding, where the aldehyde group of this compound forms Schiff bases with amino groups of the enzymes, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating the p53 signaling pathway and inhibiting the NF-κB pathway . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and proteins, through covalent and non-covalent interactions. The aldehyde group of this compound forms covalent bonds with nucleophilic sites on DNA, leading to DNA damage and subsequent activation of DNA repair pathways . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of metabolic enzymes and prolonged activation of stress response pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without causing significant adverse effects . At high doses, this compound can induce toxic effects, including liver and kidney damage, due to its ability to generate reactive oxygen species and cause oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and detoxification . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross lipid membranes and localize in lipid-rich areas.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with DNA and nuclear proteins . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde typically involves the chlorination of 4-oxo-4H-chromene-3-carbaldehyde. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the 6 and 8 positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-chromene-3-carbaldehyde: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

    6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid: Has a carboxylic acid group at the 2 position instead of a formyl group at the 3 position.

    6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde: Contains an ethoxy group at the 6 position instead of a chlorine atom

Uniqueness

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both chlorine atoms and the formyl group, which confer distinct reactivity and binding properties. These features make it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

IUPAC Name

6,8-dichloro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCCHRKNCOFDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334858
Record name 6,8-Dichloro-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64481-10-3
Record name 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64481-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloro-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dichlorochromone-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 3
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 4
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 5
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 6
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
Customer
Q & A

Q1: What is the significance of using 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde in the development of new antimicrobial agents?

A: The increasing prevalence of antimicrobial resistance necessitates the development of new treatment strategies. [] this compound serves as a valuable building block due to its ability to form the 5-(chromene-3-yl)methylene-2,4-thiazolidinedione scaffold. Both thiazolidinedione and chromone are recognized for their diverse pharmacological applications. [] This specific scaffold was explored for its potential to create new compounds with antimicrobial activity.

Q2: What were the findings regarding the antimicrobial activity of the synthesized derivatives?

A: The synthesized 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives were tested against various bacterial and fungal strains, including Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, and Candida albicans. [] The results showed modest to good antimicrobial activity for the synthesized compounds. Importantly, some derivatives, particularly compounds 8, 9, and 10, demonstrated superior inhibition zones compared to standard antimicrobial drugs like gentamicin and fluconazole. [] This suggests their potential as promising candidates for further antimicrobial drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.